Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate
Description
Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate is a spirocyclic compound featuring a 2-azaspiro[3.5]nonane core with a trifluoromethyl (-CF₃) group at position 7 and a methyl ester (-COOCH₃) at position 1. The spiro[3.5]nonane scaffold confers structural rigidity, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C11H16F3NO2 |
|---|---|
Molecular Weight |
251.25 g/mol |
IUPAC Name |
methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-3-carboxylate |
InChI |
InChI=1S/C11H16F3NO2/c1-17-9(16)8-10(6-15-8)4-2-7(3-5-10)11(12,13)14/h7-8,15H,2-6H2,1H3 |
InChI Key |
DIOLNMDWYCXLRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2(CCC(CC2)C(F)(F)F)CN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes Overview
The synthesis of this compound generally follows multistep synthetic routes involving:
- Construction of the azaspiro[3.5]nonane core.
- Introduction of the trifluoromethyl group at the 7-position.
- Esterification to form the methyl carboxylate.
Typical protocols employ strong bases such as sodium hydride (NaH) to deprotonate intermediates and facilitate nucleophilic substitutions. Polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used to enhance reaction rates and yields.
Key Synthetic Steps
| Step | Reaction Type | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Formation of azaspiro core | Cyclization of appropriate amino-ketone precursors under basic conditions | Ensures formation of spirocyclic framework |
| 2 | Trifluoromethylation | Introduction of -CF₃ group via nucleophilic trifluoromethylation or electrophilic trifluoromethylating agents | Often uses reagents like trifluoromethylsulfinyl chloride or equivalents |
| 3 | Esterification | Methylation of carboxylic acid intermediate using methyl iodide or diazomethane | Yields methyl ester functionality |
Industrial Scale Considerations
Industrial production adapts these synthetic steps to continuous flow reactors, improving reaction control, scalability, and safety. Automated systems optimize reagent addition and temperature control. Purification typically involves crystallization and chromatographic techniques to achieve high purity suitable for pharmaceutical research.
Reaction Conditions and Optimization
Base and Solvent Effects
Temperature and Time
Reactions are generally conducted at moderate temperatures (25–80 °C) to balance reaction kinetics and minimize side reactions. Reaction times vary from several hours to overnight, depending on the step.
Analytical Data and Characterization
Spectroscopic Characterization
- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^19F NMR spectra confirm the presence of the trifluoromethyl group and the spirocyclic framework.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) verifies molecular weight and purity.
- Infrared Spectroscopy (IR): Confirms ester carbonyl stretch and other functional groups.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C11H16F3NO2 |
| Molecular Weight | 251.25 g/mol |
| Solubility | High in organic solvents due to trifluoromethyl group |
| Melting Point | Data varies; typically crystalline solid |
Comparative Synthetic Strategies
| Feature | Method A | Method B |
|---|---|---|
| Trifluoromethylation Reagent | Trifluoromethylsulfinyl chloride | Electrophilic trifluoromethylation agents (e.g., Togni reagent) |
| Base | Sodium hydride | Cesium carbonate |
| Solvent | DMSO | Acetonitrile |
| Yield | Moderate to high (60–85%) | Moderate (50–75%) |
| Scalability | Suitable for flow chemistry | Batch processes |
Research and Development Applications
This compound serves as a versatile intermediate in drug discovery, particularly in:
- Design of G-protein coupled receptor (GPCR) modulators.
- Development of compounds with enhanced metabolic stability.
- Synthesis of spirocyclic libraries for biological screening.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMSO for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to penetrate biological membranes, allowing it to reach its targets more effectively. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, synthesized from the provided evidence:
Key Findings from Comparative Analysis:
Trifluoromethyl vs. Methyl/Oxa Substituents :
- The trifluoromethyl group (CF₃) increases lipophilicity and metabolic stability compared to methyl (-CH₃) or oxa (-O-) substituents . This makes the target compound more suitable for drug candidates requiring prolonged bioavailability.
- In contrast, oxa analogs (e.g., ) exhibit higher polarity and are often formulated as hydrochloride salts for improved solubility .
Spiro Ring Modifications: Diazaspiro systems (e.g., 2,7-diazaspiro[3.5]nonane in ) introduce additional hydrogen-bonding sites, enhancing interactions with biological targets .
Synthetic Accessibility :
- Analogs like those in are synthesized via nucleophilic substitution or coupling reactions, often using cesium carbonate as a base and acetonitrile as solvent .
- tert-Butyl esters (e.g., ) are common intermediates for PROTACs, indicating the target compound’s utility in modular drug design .
Biological Activity :
- Compounds with trifluoromethyl and spiro scaffolds (e.g., ) show activity against bacterial targets, likely due to enhanced membrane permeability and target binding .
Biological Activity
Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate is a compound of interest due to its potential biological activities, particularly as a GPR119 agonist and its possible applications in metabolic disorders. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound belongs to the class of azaspiro compounds, characterized by a spirocyclic structure that incorporates nitrogen atoms. The presence of the trifluoromethyl group significantly influences its biological properties, enhancing lipophilicity and potentially affecting receptor interactions.
GPR119 Agonism
Recent studies have highlighted the role of this compound as a GPR119 agonist. GPR119 is a G-protein coupled receptor involved in glucose homeostasis and lipid metabolism. Activation of this receptor has been linked to improved insulin sensitivity and glucose-lowering effects.
- Case Study : A study published in Bioorganic & Medicinal Chemistry evaluated a series of 7-azaspiro[3.5]nonane derivatives for their GPR119 agonistic activity. Among these, compound 54g demonstrated significant agonistic effects, leading to favorable pharmacokinetic profiles in Sprague-Dawley rats and notable glucose-lowering effects in diabetic models .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound.
| Parameter | Value |
|---|---|
| Solubility | High (due to trifluoromethyl group) |
| Bioavailability | Moderate to high |
| Metabolism | Primarily hepatic |
| Half-life | Approximately 4 hours |
Safety and Toxicology
Preliminary toxicological assessments indicate that azaspiro compounds generally exhibit low toxicity profiles; however, comprehensive studies specific to this compound are necessary to establish safety margins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
